Anethole

Catalog No.
S1540497
CAS No.
4180-23-8
M.F
C10H12O
M. Wt
148.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anethole

CAS Number

4180-23-8

Product Name

Anethole

IUPAC Name

1-methoxy-4-[(E)-prop-1-enyl]benzene

Molecular Formula

C10H12O

Molecular Weight

148.2 g/mol

InChI

InChI=1S/C10H12O/c1-3-4-9-5-7-10(11-2)8-6-9/h3-8H,1-2H3/b4-3+

InChI Key

RUVINXPYWBROJD-ONEGZZNKSA-N

SMILES

CC=CC1=CC=C(C=C1)OC

Solubility

Slightly soluble (NTP, 1992)
1:8 IN 80% ALCOHOL; 1:1 IN 90% ETHANOL
ALMOST WATER INSOL; MISCIBLE WITH CHLOROFORM & ETHER
Water solubility = 1.110E-1 g/l @ 25 °C
Slightly soluble in water; miscible with chloroform and ether
1 ml in 2 ml 96% alcohol (in ethanol)

Synonyms

1-(4-methoxyphenyl)propene, 1-methoxy-4-(1-propenyl)benzene, anethole, anethole, (E)-isomer, anethole, (Z)-isomer, p-propenylanisole, trans-anethole

Canonical SMILES

CC=CC1=CC=C(C=C1)OC

Isomeric SMILES

C/C=C/C1=CC=C(C=C1)OC

Anethole, a naturally occurring phenylpropanoid, is the primary component of essential oils in various plants like anise, fennel, and star anise PubMed: . Beyond its well-known use as a flavoring agent, anethole has garnered significant interest in the scientific research community due to its diverse potential health benefits. Here, we explore some key areas of research exploring the potential applications of anethole:

Anti-inflammatory Properties

Studies suggest anethole possesses anti-inflammatory properties. Research has shown its effectiveness in reducing inflammation in various models, including carrageenan-induced paw edema in mice PubMed: and lipopolysaccharide-induced periodontitis in rats PubMed. It is believed to achieve this by suppressing the production of pro-inflammatory molecules like TNF-α and IL-1β PubMed. These findings suggest anethole could be a potential candidate for developing novel anti-inflammatory treatments.

Antimicrobial Activity

Anethole has also demonstrated antimicrobial activity against various bacteria and fungi PubMed: . Its mechanism of action is thought to involve disrupting the cell membrane of these microorganisms PubMed: . This property makes it a potential candidate for developing natural food preservatives and antiseptics.

Potential in Cancer Research

Emerging research suggests anethole might hold promise in cancer prevention and treatment. Studies have shown its ability to inhibit the growth and proliferation of various cancer cell lines PubMed: . Additionally, it may have anti-angiogenic properties, potentially hindering the formation of new blood vessels that tumors need for growth PubMed: . However, further research is necessary to elucidate its potential therapeutic application in humans.

Other Potential Applications

Research is ongoing to explore anethole's potential applications in various other areas, including:

  • Neuroprotective effects: Studies suggest anethole may offer protection against neurodegenerative diseases like Alzheimer's and Parkinson's disease PubMed: .
  • Improved drug delivery: Anethole shows promise as a penetration enhancer, facilitating the delivery of drugs through the skin Taylor & Francis Online.

Anethole is a derivative of allylbenzene, belonging to the class of phenylpropanoid organic compounds []. It's found in the essential oils of various plants, including anise, fennel, star anise, licorice, and magnolia blossoms []. Anethole is the primary contributor to the characteristic licorice or anise flavor of these plants [].


Molecular Structure Analysis

Anethole has the chemical formula C₁₀H₁₂O. Its structure consists of a methoxy group (OCH₃) attached to a propenyl group (CH₂CH=CH₂) which are both connected to a benzene ring (C₆H₆) []. This structure possesses several key features:

  • Aromatic ring: The presence of the benzene ring contributes to the stability of the molecule due to delocalization of electrons [].
  • Ether linkage: The C-O-C bond between the methoxy group and the propenyl group classifies anethole as an ether [].
  • Unsaturated bond: The double bond (C=C) in the propenyl group creates an area of unsaturation in the molecule, potentially influencing its reactivity [].

Chemical Reactions Analysis

Synthesis

Anethole can be isolated from natural sources through steam distillation of plant materials rich in the compound, such as star anise []. However, it can also be synthesized through various chemical methods. One common method involves the methylation of anisole (methoxybenzene) using dimethyl sulfate in the presence of a base catalyst [].

Decomposition

Anethole can undergo thermal decomposition at high temperatures, breaking down into simpler molecules like benzene, toluene, and phenol.

Other reactions

Due to the presence of the unsaturated bond, anethole can participate in addition reactions with electrophiles. For instance, it can react with maleic anhydride to form a Diels-Alder adduct [].

Physical and Chemical Properties

  • Melting point: 23 °C []
  • Boiling point: 234 °C []
  • Density: 0.98 g/cm³ []
  • Solubility: Slightly soluble in water (0.02 g/L), but miscible with most organic solvents like ethanol and oils []
  • Stability: Relatively stable under normal storage conditions. However, it can degrade upon exposure to light or strong oxidizers [].

The primary function of anethole is as a flavoring agent. It binds to odor receptors in the nose and mouth, triggering the perception of the characteristic licorice or anise aroma and taste.

Anethole is generally recognized as safe (GRAS) for use in food by the US Food and Drug Administration (FDA) []. However, high doses may cause gastrointestinal irritation in some individuals. Anethole is not considered a fire hazard but can be mildly irritating to the skin and eyes upon contact.

Please note:

  • The information on synthesis (dimethyl sulfate) might require specific safety protocols due to the hazardous nature of the chemicals involved. Refer to relevant safety data sheets (SDS) before attempting any synthesis.
  • The provided information is based on current scientific research. As research progresses, new findings may emerge.

Physical Description

Anethole appears as white crystals or a liquid. Odor of anise oil and a sweet taste. (NTP, 1992)
Liquid
Colourless to faintly yellow liquid with an aniseed-like odou

Color/Form

White crystals

XLogP3

3.3

Boiling Point

454.1 °F at 760 mm Hg (NTP, 1992)
234.5 °C
234 °C

Flash Point

195 °F (NTP, 1992)

Density

0.9882 (NTP, 1992)
0.9878 @ 20 °C/4 °C
0.983-0.988

Odor

ANISE OIL ODOR

Melting Point

70.4 °F (NTP, 1992)
21.325 °C
21.3 °C

UNII

Q3JEK5DO4K

GHS Hazard Statements

Aggregated GHS information provided by 1695 companies from 17 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 54 of 1695 companies. For more detailed information, please visit ECHA C&L website;
Of the 16 notification(s) provided by 1641 of 1695 companies with hazard statement code(s):;
H317 (97.26%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Flavoring Agents

Vapor Pressure

0.07 mmHg
5.45 Pa @ 294 deg K

Pictograms

Irritant

Irritant

Other CAS

104-46-1
4180-23-8
50770-19-9

Wikipedia

Anethole

Use Classification

Food additives -> Flavoring Agents
Flavoring Agents -> JECFA Flavorings Index
Cosmetics -> Denaturant

Methods of Manufacturing

SYNTHESIS BY ESTERIFICATION OF P-CRESOL WITH METHYL ALCOHOL & SUBSEQUENT CONDENSATION WITH ACETALDEHYDE (PERKINS). ...MOST COMMON METHOD...FROM PINE OIL. BY FRACTIONAL DISTILLATION.../OF/ ESSENTIAL OILS OF ANISE, STAR ANISE & FENNEL. ...ANISE...CONTAIN...85% ANETHOLE; FENNEL FROM 60 TO 70%.
SEPN OF CIS & TRANS ISOMERS: NAVES ET AL, COMPT REND 246: 1734 (1958); BULL SOC CHIM FRANCE 1958, 566; HELY CHIM ACTA 43: 230 (1960); FERRONI ET AL, GAZZ CHIM ITAL 92: 1198 (1962). SYNTHESIS: MUELLER, ROSCHEISEN, BER 90: 543 (1957).

General Manufacturing Information

All other chemical product and preparation manufacturing
Benzene, 1-methoxy-4-(1E)-1-propen-1-yl-: ACTIVE
All other basic organic chemical manufacturing
Benzene, 1-methoxy-4-(1-propen-1-yl)-: ACTIVE
...THERE IS REGULAR USE OF COMPOUNDED ESSENTIAL OILS CONSISTING...OF...ANETHOL /IN MFR OF SWEET LIQUEURS/. ... THE EFFECTIVE YIELD OF ANETHOL, BASED ON THE FINISHED LIQUEUR "AS IS" IS APPROX 1:2000.
CHIEF CONSTITUENT...ANISE, STAR ANISE & FENNEL OILS: MONAD, DE DORTAN, IND PARFUM 5: 401 (1950); NAVES, TUCAKOV, COMPT REND 248: 843 (1959).
ANISE SEED YIELDS UP TO 3% OF ESSENTIAL OIL HAVING UP TO 90% ANETHOL AS PRINCIPAL CONSTITUENT.
FEMA NUMBER 2086. NON-ALCOHOLIC BEVERAGES 11 PPM, ALCOHOLIC BEVERAGES 1,400 PPM, ICE CREAMS, ICES, ETC 26 PPM, CANDY 340 PPM, BAKED GOODS 150 PPM, & CHEWING GUM 1,500 PPM.
...PRESENT IN...OIL OF ILLICIUM ANISATUM L...OIL FROM LEAVES OF PIPER PELIPER PELTATUM SUR...ROOTS OF OSMORRHIZA LONGISTYLIS EBERH... OILS OF COMMON FENNEL & BASIL...OILS FROM LEAVES OF CLAUSENA ANISATA HOOK, BACKHOUSIA ANISATA, & MAGNOLIA SALICIFOLIA.

Analytic Laboratory Methods

CHEMICAL COMPOSITION OF OIL FROM FRESH SEEDS OF F VULGARE WAS DETERMINED BY GAS CHROMATOGRAPHY.
SPECTROPHOTOMETRIC DETERMINATION OF ANETHOLE IN VOLATILE OILS OF ANISE & FENNEL @ 258 NM.
USE OF THERMOMICROANALYTICAL METHOD OF STAHL FOR THE EXAM OF DRUGS & VOLATILE OILS. ANETHOLE WAS DETECTED AT 80 DEGREES AND VAPORS WERE ANALYZED BY THIN LAYER CHROMATOGRAPHY.
GLC DETERMINATIONS OF SELECTED ORGANIC COMPOUNDS IN WASTEWATER (SENSITIVE TO LOW PPB RANGE). 11 COMPOUNDS, INCL ANETHOLE, WERE STUDIED.
THE METABOLITES OF ANETHOLE IN RATS WERE DETECTED BY GLC & BY COMBINED GLC-MASS SPECTROMETRY.

Interactions

MEAN SLEEPING TIME IN MICE TREATED WITH 50 MG/KG NA-PENTOBARBITAL ABOUT DOUBLED WITH 20 & 50 MG OF SOME COMPD; ANETHOLE WAS LESS ACTIVE.

Dates

Modify: 2023-08-15
FDA Thailand: Rowatinex (Anethole, Borneol, Camphene, Eucalyptol, Fenchone, Alpha-Pinene, Beta-Pinene) Capsule
Mu et al. E- and Z-, di- and tri-substituted alkenyl nitriles through catalytic cross-metathesis. Nature Chemistry, doi: 10.1038/s41557-019-0233-x, published online 1 April 2019

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